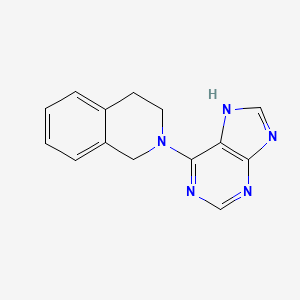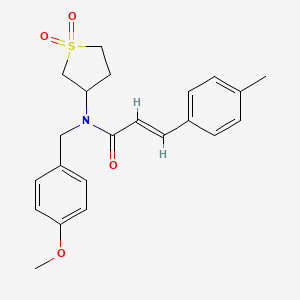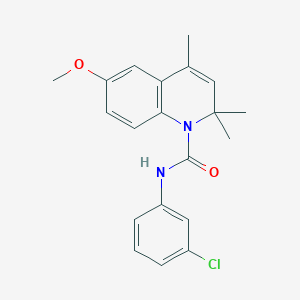![molecular formula C20H16N2O6S2 B12136067 2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B12136067.png)
2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-hidroxi-5-({[(5Z)-5-(4-metoxibencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]acetil}amino)benzoico es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto presenta un anillo de tiazolidinona, una porción de ácido benzoico y un grupo metoxibencilideno, contribuyendo a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 2-hidroxi-5-({[(5Z)-5-(4-metoxibencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]acetil}amino)benzoico típicamente involucra varios pasos:
Formación del anillo de tiazolidinona: El anillo de tiazolidinona se sintetiza haciendo reaccionar una tioamida con un ácido α-halo en condiciones básicas.
Condensación aldólica: El grupo metoxibencilideno se introduce a través de una reacción de condensación aldólica entre un aldehído y el derivado de tiazolidinona.
Acilación: La acilación del derivado de tiazolidinona con ácido 2-hidroxi-5-aminobenzoico se realiza utilizando cloruros de acilo o anhídridos en presencia de una base.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar versiones optimizadas de las rutas sintéticas anteriores, centrándose en el rendimiento, la pureza y la rentabilidad. Técnicas como la síntesis de flujo continuo y el uso de catalizadores pueden mejorar la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazolidinona y el grupo metoxibencilideno.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo dentro del compuesto.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en varias posiciones en los anillos aromáticos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halógenos, nucleófilos como aminas y tioles.
Productos principales
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Conversión a alcoholes o aminas.
Sustitución: Introducción de varios grupos funcionales dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto puede actuar como ligando en reacciones catalizadas por metales.
Ciencia de materiales: Utilizado en la síntesis de polímeros y materiales avanzados.
Biología
Inhibición enzimática: Posible inhibidor de enzimas debido a sus características estructurales.
Actividad antimicrobiana: Exhibe propiedades antimicrobianas contra varios patógenos.
Medicina
Desarrollo de fármacos: Investigado por su potencial como agente terapéutico en el tratamiento de enfermedades como el cáncer y las infecciones.
Industria
Síntesis de colorantes: Utilizado en la producción de colorantes y pigmentos.
Agricultura: Posible uso como pesticida o herbicida.
Mecanismo De Acción
El compuesto ejerce sus efectos a través de varios mecanismos:
Inhibición enzimática: Se une al sitio activo de las enzimas, bloqueando su actividad.
Generación de especies reactivas de oxígeno (ROS): Induce estrés oxidativo en las células, lo que lleva a la muerte celular.
Intercalación del ADN: Se intercala en el ADN, interrumpiendo los procesos de replicación y transcripción.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-hidroxi-5-({[(5Z)-5-(4-hidroxibencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]acetil}amino)benzoico
- Ácido 2-hidroxi-5-({[(5Z)-5-(4-metilbencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]acetil}amino)benzoico
Unicidad
- Características estructurales : La presencia del grupo metoxi y la configuración específica del anillo de tiazolidinona lo hacen único.
- Reactividad : Exhibe patrones de reactividad distintos en comparación con compuestos similares, particularmente en reacciones de oxidación y sustitución.
- Aplicaciones : Gama más amplia de aplicaciones en varios campos debido a sus propiedades químicas únicas.
Propiedades
Fórmula molecular |
C20H16N2O6S2 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
2-hydroxy-5-[[2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16N2O6S2/c1-28-13-5-2-11(3-6-13)8-16-18(25)22(20(29)30-16)10-17(24)21-12-4-7-15(23)14(9-12)19(26)27/h2-9,23H,10H2,1H3,(H,21,24)(H,26,27)/b16-8- |
Clave InChI |
BIQSIIFMCJPLJU-PXNMLYILSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B12135986.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12135991.png)
![2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide](/img/structure/B12135992.png)

![(2Z)-6-(4-fluorobenzyl)-2-(furan-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135995.png)
![3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136000.png)

![2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide](/img/structure/B12136010.png)
![5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136019.png)
![5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136021.png)
![4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B12136034.png)
![4-[({[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12136035.png)

